

Quinoxaline-2-carbohydrazide molecular weight and formula

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Compound of Interest

Compound Name: Quinoxaline-2-carbohydrazide

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An In-Depth Technical Guide to **Quinoxaline-2-Carbohydrazide**: Synthesis, Properties, and Applications

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] These nitrogen-containing heterocycles are of significant interest due to their presence in various biologically active compounds and approved drugs, including the antibiotics echinomycin and levomycin.[3][4] The versatile structure of quinoxaline allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6]

Within this important class of molecules, **Quinoxaline-2-carbohydrazide** stands out as a pivotal intermediate and a key building block for the synthesis of more complex derivatives. Its unique structure, featuring a reactive hydrazide moiety attached to the quinoxaline core, provides a versatile handle for constructing a diverse library of novel compounds. This guide offers a comprehensive overview of the synthesis, molecular characteristics, and key applications of **quinoxaline-2-carbohydrazide** for professionals in chemical research and drug development.

Physicochemical and Molecular Properties

Quinoxaline-2-carbohydrazide is a stable, solid organic compound. Its fundamental properties, crucial for experimental design and interpretation, are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₄ O	PubChem[7]
Molecular Weight	188.19 g/mol	PubChem[7]
IUPAC Name	quinoxaline-2-carbohydrazide	PubChem[7]
CAS Number	54571-06-1	Aribo Biotechnology, CP Lab Safety[8]
Appearance	Solid (form may vary)	General Knowledge
Hydrogen Bond Donors	2	PubChem[7]
Hydrogen Bond Acceptors	4	PubChem[7]
Predicted LogP	0.6	PubChem[7]

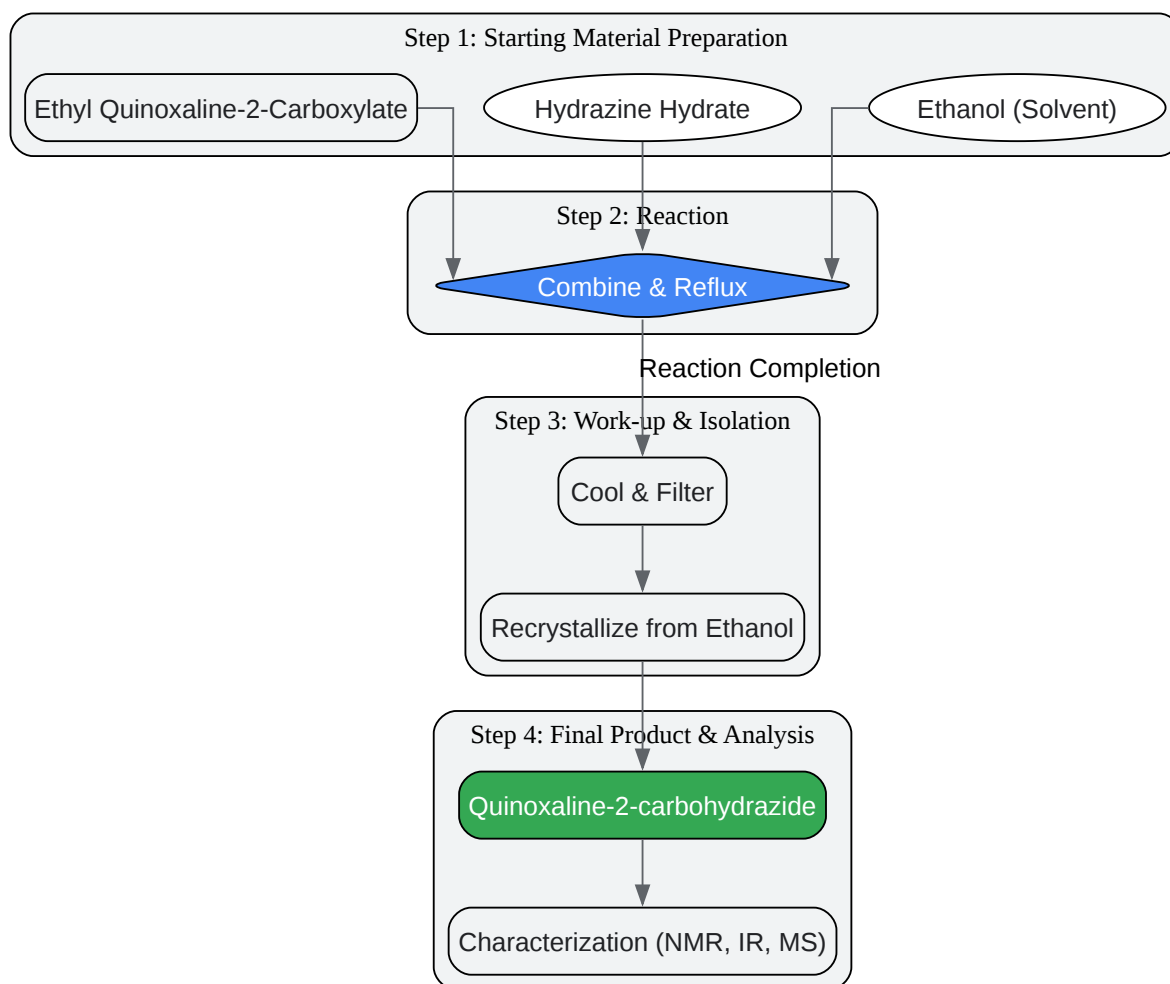
Synthesis of Quinoxaline-2-Carbohydrazide

The most common and efficient synthesis of **quinoxaline-2-carbohydrazide** involves the hydrazinolysis of an ester precursor, typically ethyl quinoxaline-2-carboxylate.[9] This reaction is a classic nucleophilic acyl substitution.

Causality and Experimental Rationale

The choice of reagents and conditions is dictated by the reaction mechanism. The ester group (e.g., ethyl carboxylate) at the 2-position of the quinoxaline ring is the electrophilic site. Hydrazine hydrate (N₂H₄·H₂O) serves as a potent nucleophile due to the lone pair of electrons on the nitrogen atoms. The reaction proceeds because the hydrazide group is a better nucleophile than the leaving group (ethanolate). Ethanol is typically used as the solvent as it readily dissolves the starting ester and is compatible with the hydrazine reagent. The reaction is often heated under reflux to increase the reaction rate and drive it to completion.

Experimental Workflow Diagram



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Caption: General workflow for the synthesis of **Quinoxaline-2-carbohydrazide**.

Detailed Synthesis Protocol

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve ethyl quinoxaline-2-carboxylate (1 equivalent) in absolute ethanol.
- **Reagent Addition:** Add hydrazine hydrate (typically 3-5 equivalents) to the solution dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. The product often precipitates out of the solution.
- **Purification:** Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine. The crude product can be further purified by recrystallization from ethanol to yield pure **quinoxaline-2-carbohydrazide**.
- **Validation:** Confirm the structure and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

The structural confirmation of synthesized **quinoxaline-2-carbohydrazide** is essential. The expected spectroscopic data are as follows:

- **Infrared (IR) Spectroscopy:** The IR spectrum is a key tool for identifying the functional groups. Look for characteristic strong absorption bands corresponding to the N-H stretching of the primary amine (NH_2) and secondary amide (NH) groups, typically in the range of $3150\text{--}3450\text{ cm}^{-1}$.^[4] A strong C=O (amide I) stretching band should be visible around 1670 cm^{-1} .^[10]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoxaline ring system. Additionally, exchangeable singlets for the NH and NH_2 protons will be present.^{[4][10]} The disappearance of signals corresponding to the ethyl group of the starting material (a quartet and a triplet) is a clear indicator of reaction completion.

- ^{13}C NMR: The spectrum will display signals for the aromatic carbons of the quinoxaline core and a distinct signal for the carbonyl carbon ($\text{C}=\text{O}$) in the downfield region (around 150-160 ppm).[10]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak $[\text{M}]^+$ or a protonated molecular peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight of 188.19 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

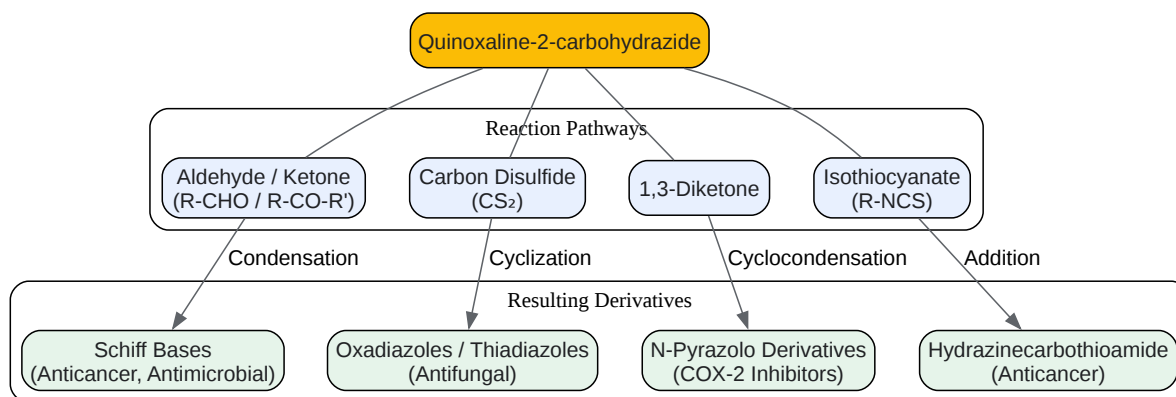
Quinoxaline-2-carbohydrazide is rarely the final active pharmaceutical ingredient but serves as a crucial scaffold for generating derivatives with enhanced biological activity.[11][12] The terminal hydrazide group is a versatile functional handle for creating a variety of new chemical entities.

Derivatization Strategies

The reactivity of the carbohydrazide moiety allows for several key transformations:

- Schiff Base Formation: Condensation with various aldehydes and ketones yields N'-arylidene or N'-alkylidene carbohydrazides (Schiff bases).[4][9] This is a straightforward and effective method to introduce diverse substituents and explore structure-activity relationships (SAR).
- Cyclization Reactions: The carbohydrazide can be used to construct new heterocyclic rings. For instance, reaction with carbon disulfide can lead to oxadiazole derivatives, while reaction with diketones can form pyrazole rings.[4][12] These new fused systems often exhibit unique pharmacological profiles.

Signaling Pathway Diagram for Derivative Synthesis



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Caption: Key derivatization pathways of **Quinoxaline-2-carbohydrazide**.

Therapeutic Potential

Derivatives synthesized from **quinoxaline-2-carbohydrazide** have shown promise in several therapeutic areas:

- **Anticancer Agents:** Many novel quinoxaline derivatives have demonstrated potent activity against various cancer cell lines.[3][6] Their mechanism often involves the inhibition of critical enzymes like protein kinases or cyclooxygenase-2 (COX-2), which are implicated in tumor growth and inflammation.[3][12]
- **Antimicrobial and Antifungal Activity:** The quinoxaline core is a known pharmacophore for antimicrobial agents.[4] By modifying the carbohydrazide moiety, researchers have developed compounds with significant activity against pathogenic bacteria and fungi.[4][13]
- **Anti-inflammatory Agents:** As potent inhibitors of enzymes like COX-2, certain quinoxaline derivatives are being investigated as next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[3][12]

Safety and Handling

As with all laboratory chemicals, **Quinoxaline-2-carbohydrazide** should be handled with appropriate safety precautions. It is intended for research and development purposes only.[8] Users should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Quinoxaline-2-carbohydrazide is a molecule of high strategic value in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its hydrazide group make it an indispensable starting material for developing novel heterocyclic compounds. The extensive research into its derivatives has demonstrated a wide range of potent biological activities, underscoring the importance of the quinoxaline scaffold in the ongoing quest for new and effective therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their discovery programs.

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